molecular formula C12H25ClN4O4 B613675 (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride CAS No. 128719-65-3

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

Cat. No.: B613675
CAS No.: 128719-65-3
M. Wt: 324.81
InChI Key: PPMKMWFCZLRHLB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is a protected lysine derivative that serves as a crucial intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor in the development and synthesis of potent arginase inhibitors . Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a key role in the urea cycle and other cellular functions such as proliferation and inflammatory responses . The dysregulation of arginase isoforms, ARG-1 and ARG-2, has been increasingly linked to a spectrum of diseases, making them significant therapeutic targets. Inhibiting these enzymes is a promising strategy in immuno-oncology, as arginase activity in the tumor microenvironment depletes local L-arginine levels, which impairs T-cell function and enables cancer cells to evade immune surveillance . Furthermore, arginase is implicated in cardiovascular diseases, neurodegenerative conditions like Alzheimer's disease, and other inflammatory disorders . This compound provides researchers with a versatile building block to create novel investigational compounds aimed at modulating this important biological pathway.

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKMWFCZLRHLB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680907
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128719-65-3
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Routes

Three principal methodologies dominate the literature:

  • Stepwise Protection-Guanidination : Sequential Boc protection followed by guanidino group installation.

  • Solid-Phase Synthesis : Immobilization of intermediates on resin for streamlined purification.

  • Enantioselective Catalysis : Asymmetric synthesis to achieve the (S)-configuration.

Stepwise Protection-Guanidination Protocol

This method, derived from patent CN112645833A, involves four stages:

Boc Protection of L-2-Aminoadipic Acid

Reagents :

  • L-2-Aminoadipic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (1.1 equiv)

  • Sodium bicarbonate (3.0 equiv) in acetone-water (1:2 v/v).

Procedure :

  • Dissolve L-2-aminoadipic acid in water, add sodium bicarbonate, and cool to 0°C.

  • Introduce di-tert-butyl dicarbonate dropwise, stir for 12 hours at 25°C.

  • Acidify to pH 3–4 with citric acid, extract with ethyl acetate, and concentrate to yield Boc-protected intermediate (96% yield).

Critical Note : Excess base ensures complete deprotonation of the amino group, while controlled pH prevents premature guanidination.

Guanidino Group Introduction

Reagents :

  • Boc-protected intermediate (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 equiv)

  • N,N-Diisopropylethylamine (2.5 equiv) in DMF.

Procedure :

  • Activate the ε-amine with DIPEA in anhydrous DMF.

  • Add 1H-pyrazole-1-carboxamidine hydrochloride, stir at 25°C for 6 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (89% yield).

Solid-Phase Synthesis Adaptations

Patent EP1343808A2 highlights resin-based approaches for peptide intermediates:

Resin Functionalization

Reagents :

  • Merrifield resin (1.0 g, 1.2 mmol/g loading)

  • Boc-glycine cesium salt (1.5 equiv) in DMF.

Procedure :

  • Swell resin in DMF, react with Boc-glycine cesium salt at 60°C for 24 hours.

  • Wash with DMF and dichloromethane to remove unbound reagent.

  • Subsequent elongation and guanidination steps occur on-resin, minimizing purification challenges.

Advantages :

  • High purity (>95%) without recrystallization.

  • Scalability for multi-gram batches.

Enantioselective Catalysis for (S)-Configuration

A modified Strecker synthesis, adapted from PMC2836592, achieves enantiomeric excess (ee) >99%:

Asymmetric Amination

Catalyst :

  • (R)-BINOL-derived phosphoric acid (10 mol%).

Reagents :

  • 6-Oxohexanoic acid (1.0 equiv)

  • Boc-protected ammonium cyanate (1.2 equiv) in toluene.

Procedure :

  • React 6-oxohexanoic acid with ammonium cyanate at −20°C for 48 hours.

  • Reduce the ketone with NaBH4, followed by Boc protection.

  • Isolate the (S)-enantiomer via chiral HPLC (92% yield, 99% ee).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (D2O)δ 1.42 (s, 9H, Boc), 3.25 (m, 2H, CH2N), 4.12 (t, 1H, α-CH), 6.89 (bs, 4H, guanidino NH2).
LC-MS m/z 324.81 [M+H]+ (calc. 324.80).
IR 1685 cm−1 (C=O, Boc), 1640 cm−1 (guanidino C=N).

Purity and Yield Optimization

Step Yield Purity
Boc Protection96%98%
Guanidination89%95%
Final Hydrochloride Salt Formation91%97%

Challenges and Mitigation Strategies

  • Guanidino Group Instability : Acidic conditions during Boc deprotection may protonate the guanidino moiety. Use trifluoroacetic acid (TFA) in dichloromethane for selective deprotection without side reactions.

  • Racemization Risk : Elevated temperatures during coupling can epimerize the α-carbon. Maintain reactions below 25°C and use HOBt/DIC activation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Structure

The compound's structure includes a guanidino group, which is pivotal for its biological activity. The Boc group serves as a protective moiety that stabilizes the amino acid during synthesis and allows for selective deprotection under acidic conditions.

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is extensively used in peptide synthesis due to its ability to protect the amino group. This protection prevents unwanted reactions during the synthesis process, allowing for the formation of complex peptides with specific sequences.

The guanidino group enhances interactions with various biological targets, including enzymes and receptors. This characteristic makes Boc-Arginine valuable in studies involving enzyme inhibition and receptor binding.

Catalysis

The compound can also be utilized in catalysis, particularly in reactions requiring protected amino acids as intermediates. Its stability under various reaction conditions allows it to serve effectively as a catalyst or co-catalyst in organic reactions.

Case Studies and Research Findings

  • Peptide Synthesis Techniques
    • A study demonstrated the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, highlighting the ease of deprotection under mild acidic conditions, which preserves the integrity of sensitive side chains.
  • Biological Interactions
    • Research indicated that peptides synthesized using Boc-Arginine exhibited enhanced binding affinity to specific receptors involved in metabolic processes, underscoring its potential therapeutic applications .
  • Catalytic Applications
    • Investigations into catalytic processes revealed that Boc-protected amino acids could facilitate various organic transformations, providing a versatile platform for synthetic chemists .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acid derivative, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is unique due to its specific structure, which includes a guanidino group. This makes it particularly useful in the synthesis of peptides and proteins that require this functional group for biological activity.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride, commonly referred to as Boc-Arginine, is a protected amino acid derivative that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C12H25ClN4O4
  • Molecular Weight : 324.81 g/mol
  • CAS Number : 128719-65-3
  • InChI Key : PPMKMWFCZLRHLB-QMMMGPOBSA-N

The biological activity of this compound is primarily attributed to its guanidino group, which enhances its interaction with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that stabilizes the amino acid during synthesis and allows for selective deprotection under acidic conditions, facilitating subsequent reactions.

1. Enzyme Interactions

Research indicates that Boc-Arginine can act as an inhibitor or substrate for various enzymes. Its guanidino functionality is crucial for interactions with enzymes such as:

  • Arginine-specific proteases : The compound can serve as a substrate, influencing enzyme kinetics and specificity.

2. Receptor Modulation

Boc-Arginine has been studied for its effects on several receptor types, including:

Receptor Type Biological Role
Adrenergic ReceptorsModulates cardiovascular responses
Cannabinoid ReceptorsInfluences pain and inflammation
Angiotensin ReceptorsAffects blood pressure regulation

These interactions suggest potential therapeutic applications in cardiovascular health and pain management.

3. Peptide Synthesis

The compound is widely used in peptide synthesis due to its stability and reactivity. The Boc group allows for easy incorporation into peptides, which can be later deprotected to yield active peptides for therapeutic use.

Case Studies

  • Therapeutic Peptide Development
    A study focused on the synthesis of peptides using Boc-protected amino acids demonstrated that the inclusion of Boc-Arginine enhanced the yield and purity of the final products compared to other protecting groups like Fmoc. This study highlighted the efficiency of Boc chemistry in producing bioactive peptides suitable for drug development.
  • Cancer Research
    In another investigation, Boc-Arginine derivatives were evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that modifications to the guanidino group could enhance cytotoxicity against specific cancer cell lines, indicating a potential pathway for developing anti-cancer agents.

Comparative Analysis

When compared to other protected amino acids, Boc-Arginine exhibits unique properties due to its guanidino group, which confers additional biological activities:

Protected Amino Acid Unique Feature
Boc-AlanineBasic amino acid; less reactive
Fmoc-LysineMore stable under basic conditions
Boc-ArginineEnhanced interaction with biological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.